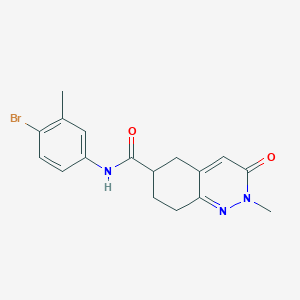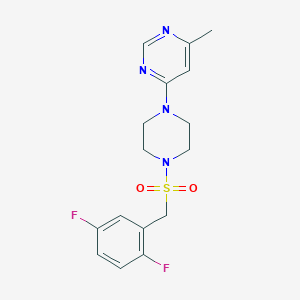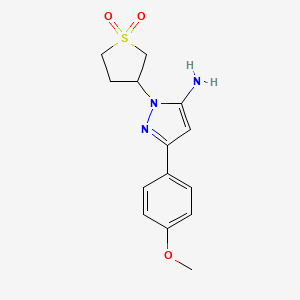
ethyl 3-(2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including an ester group (benzoate), a sulfonyl group, and a pyridazine ring. It also contains a fluorophenyl group, which suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of the fluorine atom could introduce interesting electronic effects, as fluorine is highly electronegative .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the ester group might undergo hydrolysis, and the pyridazine ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester group might make it somewhat polar, and the fluorine atom might make it somewhat acidic .Applications De Recherche Scientifique
Radical-Mediated Cleavage and Synthesis of Fluoro Esters
One study discusses the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, demonstrating a methodology for the synthesis of α-fluoro esters. This method signifies a mild new approach for the removal of the synthetically useful sulfone moiety, with potential applications in creating α-fluoro ester compounds for various chemical syntheses (Wnuk, Rios, Khan, & Hsu, 1996).
Antimicrobial and Anticancer Activity
Another study focuses on the synthesis and characterization of new quinazolines as potential antimicrobial agents. The research underscores the importance of structural modification and its impact on antimicrobial and possibly anticancer activities, indicating a pathway for the development of new therapeutic agents (Desai, Shihora, & Moradia, 2007).
Molecular Docking and Biological Screening
Further research includes molecular docking studies, such as the FT-IR, FT-Raman, and molecular docking study of a similar compound, which provides insights into its potential inhibitory activity against specific targets. These studies contribute to understanding the compound's interaction with biological targets, offering a basis for the development of new drugs or therapeutic agents (El-Azab, Mary, Panicker, Abdel-Aziz, Al-Suwaidan, & Alsenoy, 2016).
Semiconducting Polymer Thin Films
Research on semiconducting polymers, such as the study of polymer thin films used in organic solar cells, highlights the application of similar compounds in the development of renewable energy technologies. These studies provide valuable insights into the materials' properties and their potential applications in improving organic photovoltaic cell performance (Caballero-Quintana et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-[[2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O6S/c1-2-31-21(28)14-5-3-7-16(11-14)23-18(26)13-25-20(27)10-9-19(24-25)32(29,30)17-8-4-6-15(22)12-17/h3-12H,2,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTMFKSUUJNBGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate](/img/structure/B2881930.png)

![2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2881932.png)




![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2881945.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2881947.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2881948.png)
![3-cyclopropyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2881950.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2881951.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-fluorobenzyl)propane-1-sulfonamide](/img/structure/B2881952.png)
